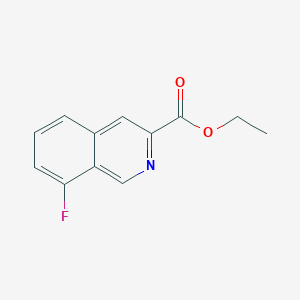

Ethyl 8-fluoroisoquinoline-3-carboxylate

Description

Contextualization of the Isoquinoline (B145761) Nucleus in Heterocyclic Chemistry

The isoquinoline nucleus is a privileged scaffold in heterocyclic chemistry. nih.gov It is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgdrugbank.com This structural motif is not merely a synthetic curiosity but is a core component of thousands of natural plant alkaloids, such as papaverine (B1678415) and berberine. wikipedia.orgnumberanalytics.com The isoquinoline framework's prevalence in nature is a testament to its evolutionary selection for biological function.

In medicinal chemistry, isoquinoline derivatives are recognized for their vast range of pharmacological activities. nih.govacs.org These activities include applications as antihypertensive agents, vasodilators, and even antiretroviral agents. wikipedia.orgacs.org The rigid, planar structure of the isoquinoline ring system provides a well-defined three-dimensional arrangement for substituents, allowing for precise interactions with biological targets like enzymes and receptors. Consequently, the synthesis of isoquinoline skeletons remains an active and compelling area of research for synthetic organic and medicinal chemists. nih.gov

Significance of Fluorine Substitution in Isoquinoline Scaffolds for Modulating Chemical Reactivity

The introduction of a fluorine atom onto an organic molecule, particularly an aromatic scaffold like isoquinoline, can profoundly alter its properties. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom sterically, yet its electronic effects are substantial.

Key effects of fluorination on a molecule like isoquinoline include:

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the nitrogen atom in the isoquinoline ring. This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the molecule's half-life in biological systems.

Receptor Interactions: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance or alter the binding affinity of a molecule to its protein target.

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can impact its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier. Research into 1,8-disubstituted tetrahydroisoquinolines, for instance, has explored the use of the 8-fluoro substituent in building blocks for potential central nervous system drug candidates. researchgate.net

Role of the Carboxylate Moiety in Isoquinoline Derivatives

The ethyl carboxylate (–COOEt) group at the 3-position of the isoquinoline ring adds another layer of chemical functionality and significance. In drug design, a carboxylic acid functional group is a key component of many therapeutic agents, often acting as a crucial part of the pharmacophore. nih.gov While the ethyl ester in Ethyl 8-fluoroisoquinoline-3-carboxylate is not a carboxylic acid itself, it is a closely related and highly versatile functional group.

The primary roles of the carboxylate moiety include:

Synthetic Handle: The ester is an excellent electrophilic site for nucleophilic attack. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, alcohols, or other esters. This allows for the late-stage diversification of the molecule, a critical strategy in medicinal chemistry for optimizing activity and properties. For example, research has shown the conversion of quinoline-6-carboxylic acid into various carboxamide derivatives. nih.gov

Prodrug Potential: Esters are often used as prodrugs of carboxylic acid-containing drugs. The ester can mask the polar carboxylic acid group, potentially improving oral bioavailability. Once absorbed, the ester can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid form.

Modulation of Physicochemical Properties: The presence of the ethyl carboxylate group influences the molecule's polarity, solubility, and hydrogen bonding capabilities, which are all critical for its behavior in both chemical reactions and biological systems.

Overview of Research Trajectories for Fluorinated Isoquinoline Carboxylates

Research involving fluorinated isoquinoline carboxylates is driven by the potential to combine the beneficial properties of all three core components. The synthetic focus is often on developing mild and efficient methods to construct these polysubstituted heterocyclic systems. beilstein-journals.orgnih.gov

Current research trajectories can be summarized as:

Development of Novel Synthetic Methods: Chemists are continuously exploring new ways to synthesize these complex scaffolds. This includes domino reactions, transition-metal-catalyzed cross-couplings, and C-H activation strategies to build the core and introduce the substituents with high efficiency and selectivity. nih.gov

Exploration as Key Intermediates: Compounds like this compound serve as valuable intermediates for creating libraries of more complex molecules. mdpi.com The fluorine and carboxylate groups provide orthogonal handles for stepwise chemical modification, allowing access to a diverse range of derivatives for screening.

Investigation of Biological Activity: Given the rich pharmacology of the isoquinoline core, new derivatives are frequently screened for various biological activities. nih.gov The introduction of fluorine is a deliberate strategy to enhance potency, selectivity, or pharmacokinetic properties in areas such as anticancer, antimicrobial, or anti-inflammatory research. nih.govacs.org For instance, fluorinated quinoline (B57606) derivatives have been investigated as antibacterial agents and P2X7R antagonists. nih.govresearchgate.net

The combination of the established biological relevance of the isoquinoline scaffold, the property-modulating effects of fluorine, and the synthetic versatility of the carboxylate group ensures that this compound and related structures will remain a focal point of advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Isoquinoline | C₉H₇N | 129.16 | 119-65-3 wikipedia.org |

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 52980-28-6 nih.gov |

| Ethyl 8-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 122855-37-2 chemscene.com |

| Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | C₁₂H₉ClFNO₂ | 253.66 | 56824-90-9 chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

ethyl 8-fluoroisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |

InChI Key |

IEKLOEQZYATGDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2F |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Formative Reactions

Elucidation of Reaction Pathways for Isoquinoline (B145761) Ring Formation

The formation of the isoquinoline ring in derivatives like ethyl 8-fluoroisoquinoline-3-carboxylate can be approached through several established synthetic routes, each with its own distinct mechanistic pathway. While a specific documented synthesis for this exact molecule is not prevalent in the literature, its structure suggests plausible formation through modifications of classical methods such as the Pomeranz-Fritsch, Bischler-Napieralski, or specialized lithiation-cyclization sequences.

One of the most relevant and well-documented pathways for a closely related core structure is the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770). This method proceeds via a directed ortho-lithiation reaction. mdpi.comresearchgate.net The mechanism commences with the protection of the amine group of 2-(3-fluorophenyl)ethylamine, typically as an N-pivaloyl derivative. This directing group facilitates the regioselective deprotonation of the aromatic ring at the position ortho to the fluorine atom using a strong base like butyllithium (B86547) (BuLi) at low temperatures (−78 °C) to prevent side reactions. mdpi.com The resulting lithiated intermediate is then quenched with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group. The final step involves an acid-catalyzed cyclization, where the amide carbonyl oxygen is protonated, followed by an intramolecular electrophilic attack of the iminium ion onto the electron-rich benzene (B151609) ring, leading to the formation of the dihydroisoquinoline ring with concomitant cleavage of the pivaloyl protecting group. mdpi.comnih.gov

Another classical method for isoquinoline synthesis is the Pomeranz-Fritsch reaction . thermofisher.comwikipedia.org This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal, which is a Schiff base formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgmdpi.com The mechanism proceeds by protonation of an alkoxy group, followed by its elimination to form an electrophilic center. An intramolecular electrophilic aromatic substitution then occurs, leading to the cyclized intermediate. A final elimination of a second alcohol molecule results in the aromatic isoquinoline ring. wikipedia.org For the synthesis of the target compound, this would require a 2-fluoro-benzaldehyde and an aminoketo-ester derivative. The electron-withdrawing nature of the fluorine atom can influence the cyclization step, often requiring stronger acidic conditions. researchgate.net

The Bischler-Napieralski reaction offers another pathway, starting from a β-phenylethylamine which is first acylated and then cyclodehydrated using a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nih.govyoutube.com This cyclization yields a 3,4-dihydroisoquinoline (B110456) intermediate, which must then be dehydrogenated (oxidized) to afford the final aromatic isoquinoline. youtube.comorganic-chemistry.org

A more specialized route to achieve the 3-carboxylate substitution involves an intramolecular aza-Wittig reaction . This pathway would start with a suitably substituted 3-(2-acylphenyl)-2-azidoacrylate. The azide (B81097) reacts with a phosphine (B1218219) (like triphenylphosphine) or phosphite (B83602) to form an iminophosphorane. This intermediate then undergoes an intramolecular reaction where the nucleophilic nitrogen attacks the carbonyl group of the acyl substituent on the benzene ring, leading directly to the formation of the isoquinoline-3-carboxylate structure under mild, neutral conditions. thieme-connect.de

| Reaction Name | Starting Materials | Key Mechanistic Steps | Ref. |

| Directed Lithiation-Cyclization | N-protected 2-(3-fluorophenyl)ethylamine, DMF | Directed ortho-lithiation, Formylation, Acid-catalyzed cyclization | mdpi.comnih.gov |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-dialkoxyethylamine | Schiff base formation, Acid-catalyzed cyclization, Dehydration | wikipedia.orgmdpi.com |

| Bischler-Napieralski Reaction | β-Phenylethylamine, Acyl chloride | Amide formation, Lewis-acid catalyzed cyclodehydration, Dehydrogenation | nih.govyoutube.com |

| Intramolecular Aza-Wittig | 3-(2-Acylphenyl)-2-azidoacrylate, Phosphine | Iminophosphorane formation, Intramolecular cyclization | thieme-connect.de |

Characterization of Key Intermediates

The identification and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. In the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a key precursor to the 8-fluoroisoquinoline (B92601) core, several intermediates have been successfully isolated and characterized. mdpi.com

The initial reactant, N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide , is formed by reacting 2-(3-fluorophenyl)ethylamine with pivaloyl chloride. mdpi.com Its structure is confirmed through standard spectroscopic methods.

The subsequent intermediate after lithiation and formylation is N-[2-(3-fluoro-2-formylphenyl)ethyl]-2,2-dimethylpropanamide . This key aldehyde intermediate demonstrates the successful and regioselective introduction of the formyl group at the C2 position of the phenyl ring, ortho to the fluorine atom. Its characterization data from high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-documented. mdpi.com For instance, its ¹H-NMR spectrum shows characteristic signals for the aldehyde proton, and its ¹⁹F-NMR spectrum confirms the position of the fluorine atom relative to the other substituents. mdpi.com

The final key intermediate before aromatization (if desired) is the cyclized product, 8-fluoro-3,4-dihydroisoquinoline . This compound is the direct product of the acid-catalyzed cyclization of the formyl intermediate. It exists as an imine within the heterocyclic ring and can be isolated as a hydrochloride hydrate (B1144303) salt. mdpi.com Its formation confirms the successful closure of the isoquinoline ring. Further reduction of this dihydroisoquinoline with sodium borohydride (B1222165) yields 8-fluoro-1,2,3,4-tetrahydroisoquinoline , another stable and characterizable derivative. nih.gov

In the context of the generalized Pomeranz-Fritsch reaction, the primary intermediate is the benzalaminoacetal (Schiff base) . wikipedia.orgresearchgate.net These are typically stable enough to be isolated before the cyclization step. Following the acid-catalyzed cyclization, a dihydroisoquinoline species is formed, which then aromatizes. wikipedia.org For the Bischler-Napieralski route, the N-acylated phenylethylamine is the initial stable intermediate, while the cyclized 1-substituted-3,4-dihydroisoquinoline is the key heterocyclic intermediate that requires subsequent oxidation. organic-chemistry.org

| Intermediate Name | Parent Reaction | Significance | Characterization Data (Example) | Ref. |

| N-[2-(3-Fluorophenyl)ethyl]-2,2-dimethylpropanamide | Directed Lithiation | Starting material with directing group | HRMS, ¹H-NMR, ¹³C-NMR | mdpi.com |

| N-[2-(3-fluoro-2-formylphenyl)ethyl]-2,2-dimethylpropanamide | Directed Lithiation | Product of regioselective formylation | HRMS, ¹H-NMR, ¹⁹F-NMR | mdpi.com |

| 8-Fluoro-3,4-dihydroisoquinoline | Directed Lithiation | Cyclized imine product | Isolated as HCl salt; HRMS, ¹³C-NMR | mdpi.comnih.gov |

| Benzalaminoacetal (Schiff Base) | Pomeranz-Fritsch | Pre-cyclization intermediate | Can be isolated and characterized by NMR, IR | wikipedia.orgresearchgate.net |

Kinetic Studies and Reaction Profile Analysis

A kinetic analysis of a reaction typically involves monitoring the concentration of reactants or products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). The data are then used to determine the reaction order and the rate constant (k). Performing the reaction at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation.

For many isoquinoline syntheses, the cyclization step is the RDS. In the Pomeranz-Fritsch reaction, the acid-catalyzed intramolecular electrophilic aromatic substitution is often rate-limiting. researchgate.net The reaction rate is sensitive to the concentration of the acid catalyst and the electronic nature of the aromatic ring. Electron-donating groups on the benzaldehyde precursor generally accelerate the cyclization, while electron-withdrawing groups, such as the fluorine atom in the target molecule, would be expected to retard the reaction, potentially requiring more forcing conditions (higher temperatures or stronger acids).

| Kinetic Parameter | Description | Method of Determination | Significance in Mechanism Elucidation |

| Reaction Rate | The speed at which reactants are converted into products. | Monitoring concentration changes over time. | Provides a quantitative measure of the reaction's speed under specific conditions. |

| Rate Constant (k) | A proportionality constant in the rate law that relates reaction rate to reactant concentrations. | Derived from experimental rate data. | A fundamental characteristic of a reaction at a given temperature. |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Determined by systematically varying reactant concentrations. | Reveals how the rate depends on the concentration of each reactant. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Calculated from the temperature dependence of the rate constant (Arrhenius plot). | Quantifies the energy barrier of the rate-determining step. |

| Rate-Determining Step | The slowest step in a multistep reaction that governs the overall rate. | Inferred from the kinetic data and reaction profile. | The primary target for optimization (e.g., via catalysis). |

Computational Chemistry in Reaction Mechanism Elucidation

In the absence of direct experimental evidence for transient intermediates or transition states, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. mdpi.comrsc.org DFT calculations can provide detailed energetic and structural information about all species along a proposed reaction pathway. youtube.comyoutube.com

For the synthesis of an 8-fluoroisoquinoline derivative, computational methods could be used to:

Model Reaction Pathways: Different potential mechanisms (e.g., Pomeranz-Fritsch vs. Bischler-Napieralski) can be modeled to determine the most energetically favorable route.

Calculate Energetics: DFT allows for the calculation of the Gibbs free energy of reactants, intermediates, transition states, and products. This data is used to construct a detailed reaction energy profile, which can predict reaction feasibility and identify the rate-determining step. rsc.org

Visualize Transition States: The geometry of transition states can be located and optimized, providing a snapshot of the bond-forming and bond-breaking processes. This is crucial for understanding how the reaction occurs at a molecular level.

Rationalize Selectivity: In cases where multiple products can be formed (regio- or stereoisomers), DFT can calculate the activation barriers leading to each product. The pathway with the lower energy barrier is predicted to be the major product, thus explaining the observed selectivity. For instance, in the directed ortho-lithiation of N-pivaloyl-2-(3-fluorophenyl)ethylamine, DFT could confirm that deprotonation ortho to the fluorine atom is energetically more favorable than at other positions.

While specific DFT studies on this compound are not documented, numerous studies on related heterocyclic formations demonstrate the power of this approach. acs.orgacs.org These computational investigations provide insights that are often difficult or impossible to obtain through experimental means alone.

| Computational Output | Description | Application in Mechanism Elucidation |

| Optimized Geometries | The lowest energy 3D structure of reactants, intermediates, transition states, and products. | Provides bond lengths, bond angles, and dihedral angles for all species. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential of each species, combining enthalpy and entropy. | Used to determine the spontaneity of reaction steps and the overall reaction. |

| Transition State (TS) Energy | The energy of the saddle point on the potential energy surface connecting reactants/intermediates to products. | Used to calculate the activation energy (energy barrier) for a reaction step. |

| Reaction Energy Profile | A plot of the energy of the system versus the reaction coordinate. | Visualizes the entire reaction pathway, showing all intermediates and transition states, and identifies the rate-determining step. |

| Charge Distribution/Molecular Orbitals | Analysis of the electron distribution (e.g., HOMO/LUMO). | Helps to understand the electrophilic and nucleophilic character of different sites within a molecule, explaining reactivity. |

Iv. Chemical Transformations and Derivatization Strategies

Modifications of the Ethyl Ester Moiety

The ethyl ester group at the C-3 position is a primary site for chemical modification, allowing for the introduction of diverse functional groups through several standard organic reactions.

The conversion of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This hydrolysis is typically achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Treatment with a strong acid, such as concentrated hydrochloric acid, in an aqueous medium can effectively cleave the ester bond. The reaction often requires heating to proceed at a reasonable rate. The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Saponification : Alternatively, saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent yields the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid precipitates the desired 8-fluoroisoquinoline-3-carboxylic acid. nih.gov This carboxylic acid is a key intermediate for further derivatization, such as amidation. sigmaaldrich.com

Table 1: Hydrolysis of Ethyl 8-fluoroisoquinoline-3-carboxylate

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | Conc. HCl, H₂O, Δ | 8-fluoroisoquinoline-3-carboxylic Acid |

| Saponification | 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺ | 8-fluoroisoquinoline-3-carboxylic Acid |

Transesterification allows for the conversion of the ethyl ester into other esters by exchanging the ethoxy group with a different alkoxy group. This reaction can be catalyzed by either acids or bases. nih.gov

Acid-Catalyzed Transesterification : In the presence of an acid catalyst (e.g., H₂SO₄, Sc(OTf)₃) and a large excess of a different alcohol (R'OH), the ethyl ester can be converted to a new ester. Using the new alcohol as the solvent drives the equilibrium towards the desired product. nih.govresearchgate.net

Base-Catalyzed Transesterification : A catalytic amount of a strong base, such as the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), can also facilitate the reaction. This process occurs via a nucleophilic addition-elimination mechanism at the carbonyl carbon. nih.gov

The choice of alcohol and catalyst allows for the synthesis of a library of ester derivatives with varying steric and electronic properties.

The ethyl ester can be readily converted into amides and hydrazides, which are important functional groups in many biologically active molecules.

Amidation: The formation of an amide bond typically involves the reaction of the ester with a primary or secondary amine. This reaction can be sluggish and may require heating or catalysis. A more common and efficient approach involves a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by coupling of the acid with an amine using a standard coupling agent like benzotriazole-based reagents. nih.gov This method has been successfully used to synthesize various fluoroquinolone-3-carboxamide conjugates. nih.gov Direct conversion from the ester is also possible, often by heating the ester with the amine.

Hydrazide Formation: The corresponding carbohydrazide (B1668358) is synthesized by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol (B145695) under reflux. nih.gov The resulting 8-fluoroisoquinoline-3-carbohydrazide is a key precursor for synthesizing various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles. researchgate.netnih.gov

Table 2: Amide and Hydrazide Formation

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | R¹R²NH, Δ | N,N-disubstituted-8-fluoroisoquinoline-3-carboxamide |

| 8-fluoroisoquinoline-3-carboxylic Acid | R¹R²NH, Coupling Agent | N,N-disubstituted-8-fluoroisoquinoline-3-carboxamide |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O), EtOH, Δ | 8-fluoroisoquinoline-3-carbohydrazide |

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester all the way to the primary alcohol, (8-fluoroisoquinolin-3-yl)methanol. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. nih.gov

Reduction to Aldehyde : To stop the reduction at the aldehyde stage (8-fluoroisoquinoline-3-carbaldehyde), a less reactive and sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. The reaction is carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction to the alcohol. chemistrysteps.commasterorganicchemistry.com At this low temperature, a stable tetrahedral intermediate is formed, which is then hydrolyzed during workup to yield the aldehyde. chemistrysteps.comstackexchange.com

Table 3: Reduction of Ethyl Ester Moiety

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| (8-fluoroisoquinolin-3-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, then H₂O workup |

| 8-fluoroisoquinoline-3-carbaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane, -78 °C, then hydrolysis |

Electrophilic and Nucleophilic Functionalization of the Isoquinoline (B145761) Core

The isoquinoline ring system is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.

The benzene (B151609) portion of the isoquinoline ring can undergo electrophilic aromatic substitution (EAS), though it is generally deactivated by the electron-withdrawing effect of the fused pyridine (B92270) ring. The presence of the fluorine atom at the C-8 position further influences the regioselectivity of these reactions.

Fluorine is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. Therefore, incoming electrophiles would be directed primarily to the positions ortho (C-7) and para (C-5) to the fluorine atom.

Halogenation : Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst would also be directed to the C-5 and C-7 positions.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally difficult on highly deactivated rings like 8-fluoroisoquinoline (B92601) and may not proceed under standard conditions.

Studies on related 8-fluoro-dihydroisoquinolines have shown that directed ortho-lithiation can occur at the C-7 position, adjacent to the fluorine, which can then be quenched with an electrophile to achieve substitution at that specific site. mdpi.comresearchgate.net This provides an alternative route to functionalization that bypasses the limitations of traditional EAS.

Transformations Involving the Fluorine Atom (e.g., SNAr reactions)

The fluorine atom at the C-8 position of the isoquinoline ring represents a key handle for molecular diversification through nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of this compound, the electronegativity of the ring nitrogen and the electron-withdrawing nature of the ester group at C-3 decrease the electron density of the aromatic system, thereby activating the C-8 position for nucleophilic attack.

The SNAr mechanism is generally a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluoride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Fluorine is an excellent leaving group in SNAr reactions, a fact that can be counterintuitive given the strength of the C-F bond. Its high electronegativity strongly polarizes the carbon it is attached to, making it highly electrophilic and thus promoting the initial nucleophilic attack, which is often the rate-determining step. youtube.com This activation makes fluoroarenes particularly useful substrates for SNAr. nih.govnii.ac.jp

A variety of nucleophiles can be employed to displace the C-8 fluorine atom, leading to a diverse array of substituted isoquinoline derivatives. These transformations are typically carried out in the presence of a base in a polar aprotic solvent.

Table 1: Examples of SNAr Reactions on this compound

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOMe) | Ethyl 8-methoxyisoquinoline-3-carboxylate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethyl 8-(phenylthio)isoquinoline-3-carboxylate |

| Amine | Piperidine | Ethyl 8-(piperidin-1-yl)isoquinoline-3-carboxylate |

| Azide (B81097) | Sodium Azide (NaN₃) | Ethyl 8-azidoisoquinoline-3-carboxylate |

This table presents hypothetical examples based on established SNAr methodologies.

Recent advancements have also explored photoredox and electrophotocatalytic methods to facilitate SNAr reactions on unactivated aryl fluorides under milder, base-free conditions, expanding the scope and applicability of this transformation. nih.govnih.gov

Palladium-Catalyzed C-H Functionalization for Further Diversification

Palladium-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of complex organic molecules, including heterocycles like isoquinoline. nih.govresearchgate.net This strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. mdpi.comacs.org

In the context of the isoquinoline framework, C-H activation can be directed to specific positions by a coordinating group. While the ester at C-3 could potentially serve as a directing group, more commonly, reactions are directed by groups introduced onto the scaffold. For instance, an oxime or a primary amine can act as a directing group to functionalize the aromatic core. acs.orgorganic-chemistry.org The general catalytic cycle involves the coordination of the palladium catalyst to the directing group, followed by the cleavage of a nearby C-H bond to form a cyclometalated palladium intermediate. mdpi.com This intermediate then reacts with a coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active palladium catalyst. nih.gov

Various C-H functionalization reactions applicable to the diversification of the this compound scaffold include:

Arylation, Alkenylation, and Alkynylation : Coupling with aryl halides, vinyl azides, or alkynes can introduce new carbon-based substituents onto the isoquinoline core. acs.orgnih.gov For example, Pd(II)-catalyzed cyclization of oximes with vinyl azides provides a route to 3-substituted isoquinolines. acs.org

Amination : The introduction of nitrogen-containing moieties can be achieved through coupling with various amine sources.

Allylation : A tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) has been reported for the synthesis of 3-methylisoquinolines, demonstrating a one-pot, two-step palladium(II)-catalyzed process. acs.org

These methods offer a modular approach to generate a library of analogs from a common fluoroisoquinoline intermediate, enabling extensive structure-activity relationship (SAR) studies.

Table 2: Potential C-H Functionalization Reactions for Isoquinoline Diversification

| Reaction Type | Coupling Partner | Potential Product Type | Catalyst/Conditions Example |

| Annulation | Alkynes | Substituted Isoquinolones | Pd/C, air as oxidant researchgate.net |

| Cyclization | Vinyl Azides | 3-Substituted Isoquinolines | Pd(OAc)₂, Toluene, 80 °C acs.org |

| Allylation/Cyclization | Allyl Acetate | 3-Methylisoquinolines | Pd(II) catalyst acs.org |

| Annulation | 2,3-Allenoic acid esters | 3,4-Substituted Hydroisoquinolones | Pd(II) catalyst, DIPEA mdpi.com |

V. Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoquinoline (B145761) derivatives, including Ethyl 8-fluoroisoquinoline-3-carboxylate, QSAR studies are instrumental in predicting the biological activities of novel analogues and guiding the design of more potent and selective molecules.

In a typical QSAR study for a series of isoquinoline-3-carboxylate analogues, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) is required. Various molecular descriptors are then calculated for each compound, representing their physicochemical properties. These descriptors can be categorized as constitutional (e.g., molecular weight, atom count), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges, dipole moment).

For instance, a hypothetical QSAR model for a series of isoquinoline derivatives might reveal that the presence of an electronegative group at the 8-position, such as the fluorine atom in this compound, is positively correlated with a specific biological activity. The model could also indicate that the size and hydrophobicity of the ester group at the 3-position are critical for receptor binding.

A study on N-isoquinoline-3-carbonylamino acid benzylesters established a significant correlation between their structure and both in vitro and in vivo anti-tumor activities, demonstrating the utility of QSAR in this class of compounds nih.gov. Another QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key descriptors that are crucial for predicting their bioactivity japsonline.com. Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrimido-isoquinolin-quinone derivatives to guide the design of new antibacterial agents nih.gov. These methods use 3D steric and electrostatic fields to explain the structure-activity relationship nih.govphyschemres.org.

The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the activity. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Hypothetical QSAR Descriptors and Their Correlation with Activity

| Descriptor | Type | Correlation with Activity | Implication for this compound |

|---|---|---|---|

| LogP | Hydrophobicity | Positive | The lipophilicity of the molecule may be important for cell permeability. |

| Molecular Weight | Constitutional | Negative | Bulky substituents may hinder binding to the target. |

| Dipole Moment | Electronic | Positive | Polar interactions may play a key role in the mechanism of action. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational stability and its dynamic interactions with a biological target, such as a protein receptor or an enzyme.

In a typical MD simulation setup, the compound is placed in a simulated physiological environment, often a box of water molecules with appropriate ions. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of the atoms over a specific period, typically nanoseconds to microseconds.

The resulting trajectory from an MD simulation provides a detailed view of the molecule's behavior at an atomic level. This can be analyzed to understand:

Conformational Flexibility: Identifying the preferred three-dimensional shapes (conformations) of this compound in solution and the energy barriers between them.

Interaction Dynamics: When simulated in complex with a biological target, MD can reveal the key amino acid residues involved in binding, the stability of hydrogen bonds, and other non-covalent interactions. For example, the fluorine atom at the 8-position could participate in specific halogen bonding or electrostatic interactions with the target protein. A study on benzylisoquinoline alkaloids demonstrated their stable binding within the active site of a viral protease through MD simulations nih.gov.

Solvent Effects: Understanding how water molecules and ions interact with the compound and influence its conformation and binding affinity.

The stability of the compound within the binding site of a target can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand's atomic positions over time. A stable RMSD suggests that the compound remains in a consistent binding pose.

Hypothetical Interaction Analysis from MD Simulation of this compound with a Target Protein

| Interaction Type | Interacting Group on Compound | Potential Interacting Residue on Protein | Stability during Simulation |

|---|---|---|---|

| Hydrogen Bond | Carboxylate Oxygen | Lysine, Arginine | High |

| Pi-Pi Stacking | Isoquinoline Ring | Phenylalanine, Tyrosine | Moderate |

| Halogen Bond | 8-Fluoro Group | Serine, Threonine | Moderate |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, a key component of virtual screening, utilizes the knowledge of molecules known to interact with a target to guide the discovery of new compounds. The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds nih.govrsc.orgresearchgate.net.

For this compound, ligand-based approaches can be employed to discover novel derivatives with improved biological activity. These methods include:

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. A pharmacophore model can be generated based on the structure of this compound and other active analogues. This model is then used as a 3D query to screen large compound databases for molecules that match the pharmacophore.

Similarity Searching: This approach involves searching for molecules that are structurally similar to a known active compound. The similarity can be assessed based on 2D fingerprints (representing the presence or absence of various structural fragments) or 3D shape and electrostatic similarity.

Fragment-Based Drug Design (FBDD): In this strategy, smaller chemical fragments are identified that bind to the target, and these are then grown or linked together to create a more potent lead compound. The isoquinoline core of this compound could serve as a starting fragment, with modifications at the 3- and 8-positions explored to enhance binding affinity researchoutreach.org.

These virtual screening and ligand-based design approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Vi. Structure Activity Relationship Sar Studies of Isoquinoline 3 Carboxylate Derivatives

Influence of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with its target protein. In the context of isoquinoline-3-carboxylate derivatives, the position and number of fluorine substituents are critical determinants of biological activity.

While direct SAR studies on Ethyl 8-fluoroisoquinoline-3-carboxylate are not extensively available in the public domain, valuable insights can be drawn from studies on analogous heterocyclic systems, such as quinazolines and quinolines. For instance, research on 2-phenyl-8-fluoroquinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors has shown that the presence of a fluorine atom at the 8-position can contribute positively to the inhibitory activity. nih.gov In this study, compounds bearing an 8-fluoro substituent were among the most potent inhibitors, suggesting that the fluorine atom may enhance binding to the target enzyme. nih.gov

The table below summarizes the effect of fluorine substitution on the activity of related heterocyclic compounds, providing a basis for understanding the potential role of the 8-fluoro substituent in this compound.

| Compound Scaffold | Fluorine Position | Observed Effect on Activity | Reference |

| Quinazoline-4-carboxylic acid | 8 | Enhanced inhibitory activity against Aurora A kinase | nih.gov |

| Quinolone-3-carboxylic acid | 6 | Important for broad-spectrum antibacterial activity | researchgate.net |

These findings suggest that the 8-fluoro substituent in this compound is likely to play a significant role in modulating its biological profile, potentially by enhancing its binding affinity to its molecular target.

Role of the Carboxylate Ester Group in Modulating Ligand Interactions

The carboxylate ester group at the 3-position of the isoquinoline (B145761) ring is a key functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The ethyl ester, in particular, can affect the compound's solubility, membrane permeability, and metabolic stability.

A critical aspect of the carboxylate ester group is its potential to act as a prodrug. In many cases, an ester derivative of a biologically active carboxylic acid is more lipophilic and can more easily cross cell membranes. Once inside the cell or in the systemic circulation, the ester can be hydrolyzed by esterases to release the active carboxylic acid.

This principle was demonstrated in a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives, where the ethyl ester form of the compound showed a five-fold decrease in inhibitory activity against Aurora A kinase compared to the corresponding free carboxylic acid. nih.gov This suggests that the free carboxylic acid is the active form of the molecule, and the ester serves as a prodrug. The terminal carboxylic acid group is often crucial for forming key interactions, such as hydrogen bonds, with amino acid residues in the active site of the target protein. nih.gov

The table below illustrates the impact of the carboxylate group on the activity of a related quinazoline (B50416) derivative.

| Compound | Functional Group at C4 | Aurora A Kinase Inhibition | Reference |

| 2-(3-bromophenyl)-8-fluoroquinazoline | Carboxylic acid | High | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline | Ethyl ester | Low (5-fold decrease) | nih.gov |

Based on this evidence, it is highly probable that this compound functions as a prodrug, with the ethyl ester group facilitating its absorption and distribution, followed by hydrolysis to the active 8-fluoroisoquinoline-3-carboxylic acid.

Impact of Substituents on the Isoquinoline Ring System on Activity Profiles

The activity of isoquinoline-3-carboxylate derivatives can be further fine-tuned by introducing various substituents onto the isoquinoline ring system. The nature, size, and position of these substituents can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions on the benzene (B151609) ring can have a significant impact on their biological activity, including their anticancer and metal-chelating properties. nih.govacs.org While the core is a quinoline (B57606), the principles of substituent effects on the fused benzene ring are applicable to isoquinolines. For example, the introduction of halogen atoms or other functional groups can alter the compound's lipophilicity and its ability to form hydrogen bonds or other interactions with a receptor. nih.gov

Research on the C-4 alkylation of isoquinolines has demonstrated that this position is amenable to substitution, and the introduction of various alkyl and aryl vinyl ketones is well-tolerated. acs.org The resulting carbonyl group in the C-4 substituent can then be used as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potentially different activity profiles. acs.org

The following table summarizes the effects of substituents on the activity of related heterocyclic compounds.

| Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference | | --- | --- | --- | --- | | 8-Hydroxyquinoline | 5, 7 | Halogens | Modulates anticancer activity and metal chelation | nih.gov | | Isoquinoline | 4 | Alkyl ketones | Tolerated, allows for further diversification | acs.org |

These findings underscore the importance of exploring a wide range of substituents on the isoquinoline ring of this compound to optimize its biological activity.

Stereochemical Effects on Biological Efficacy

Stereochemistry can play a crucial role in the biological activity of a drug molecule, as stereoisomers can exhibit different binding affinities for their target proteins, as well as different pharmacokinetic and toxicological profiles. While this compound itself is an achiral molecule, the introduction of chiral centers through modification of the isoquinoline ring or its substituents can lead to stereoisomers with distinct biological activities.

For example, studies on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a reduced and chiral analog of isoquinoline-3-carboxylic acid, have shown that the stereochemistry at the C-3 position is critical for its use in enantioselective catalysis. researchgate.net This highlights that if the isoquinoline ring of this compound were to be reduced, the resulting chiral center at C-3 would likely lead to enantiomers with different biological activities.

Furthermore, if chiral substituents were to be introduced at any position on the isoquinoline ring, this would also result in diastereomers with potentially different efficacy and safety profiles. The differential interaction of stereoisomers with a chiral biological target, such as a receptor or an enzyme, is a well-established principle in medicinal chemistry.

Therefore, should any synthetic modifications to this compound introduce chirality into the molecule, a thorough investigation of the stereochemical effects on its biological efficacy would be warranted.

Vii. Applications in Chemical Synthesis and Materials Science

Ethyl 8-fluoroisoquinoline-3-carboxylate as a Synthetic Building Block

The isoquinoline (B145761) scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives are crucial building blocks in the synthesis of a wide array of chemical entities. amerigoscientific.commdpi.comscirp.org this compound serves as a versatile intermediate, leveraging the inherent reactivity of the isoquinoline core, which is influenced by the electron-withdrawing nature of the imine nitrogen. thieme-connect.de The presence of the fluorine atom at the C8 position and the carboxylate group at the C3 position offers specific sites for functionalization.

The reactivity of this building block can be compared to similar heterocyclic systems. For instance, the synthesis of various quinoline-3-carboxylates is often achieved through methods like the Rh(II)-catalyzed cyclopropanation-ring expansion of indoles. beilstein-journals.org Derivatives such as ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate are used as chemical reagents and intermediates in the synthesis of other complex molecules. chemicalbook.comresearchgate.netvwr.comfishersci.cafluorochem.co.uk The C-F bond in fluoroaromatic compounds and the ester functionality provide orthogonal handles for a variety of chemical transformations. Specifically, the fluorine atom can direct ortho-lithiation reactions or participate in nucleophilic aromatic substitution, while the ester can be hydrolyzed, reduced, or converted to an amide. mdpi.com

A summary of related building blocks and their synthetic transformations is presented below.

| Related Building Block | Transformation/Use | Reference |

| 8-Fluoro-3,4-dihydroisoquinoline (B12937770) | Key intermediate for 1,8-disubstituted tetrahydroisoquinolines via lithiation and fluorine-amine exchange. | mdpi.com |

| Ethyl quinoline-3-carboxylates | Synthesized via Rh(II)-catalyzed reactions; serve as precursors to more complex quinolines. | beilstein-journals.org |

| Ethyl 6-amino-1-ethyl-4-oxoquinoline-3-carboxylate | Used as a synthon to build novel tricyclic pyrrolo[3,2-f]quinoline systems. | researchgate.net |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates | React with 8-hydroxyquinolines in Williamson ether synthesis to form bisquinoline systems. | researchgate.net |

These examples highlight the synthetic utility inherent in the fluoro- and carboxylate-substituted heterocyclic scaffold of this compound.

Precursor for Complex Organic Molecules and Natural Product Synthesis

The isoquinoline nucleus is at the heart of numerous natural products, particularly a large class of alkaloids that includes papaverine (B1678415) and the structurally complex morphine. thieme-connect.de Consequently, synthetic intermediates based on the isoquinoline framework are indispensable for the total synthesis of these and other biologically active molecules. This compound represents a valuable starting point for accessing such complex targets.

Research has demonstrated the utility of closely related fluorinated isoquinolines as precursors. For example, a straightforward synthesis of 8-fluoro-3,4-dihydroisoquinoline has been developed, which serves as a key intermediate that can be transformed into various 1,8-disubstituted tetrahydroisoquinolines. mdpi.com These resulting structures are considered potential candidates for central nervous system drugs. mdpi.com The synthetic strategy often involves activating the C1 position for the addition of substituents, a common step in building the complex substitution patterns found in nature. mdpi.com

Furthermore, the isoquinoline-3-carboxylic acid moiety itself has been identified as a key pharmacophore. In one study, multiple isoquinoline-3-carboxylic acid units were conjugated to a central scaffold to create a novel and effective anti-tumor agent. nih.gov This underscores the value of this compound as a precursor, as its ester group can be readily hydrolyzed to the corresponding carboxylic acid to be used in similar complex drug designs.

Ligands for Metal Complexes in Catalysis

The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group in this compound make it an excellent candidate for a bidentate or polydentate ligand for metal ions. The ability of quinoline (B57606) and isoquinoline derivatives to form stable metal complexes is well-documented and is exploited in various catalytic applications. scirp.orgnih.govresearchgate.net

Research has shown that quinoline carboxylates can chelate with various metal atoms, including cobalt(II) and nickel(II), to form coordination polymers. nih.govresearchgate.net More specifically, oxorhenium(V) complexes featuring isoquinoline carboxylic acid ligands have been synthesized and successfully employed as catalysts in the epoxidation of olefins, such as cyclooctene. rsc.org The structure of the ligand directly influences the catalytic competency of the resulting metal complex. rsc.org The electron-donating nitrogen and oxygen atoms of the ligand are crucial for stabilizing the high-oxidation-state metal center, which is key to the catalytic cycle.

The table below summarizes findings on related quinoline and isoquinoline ligands in metal complexes.

| Ligand Type | Metal Ion(s) | Application | Reference |

| Isoquinoline carboxylic acids | Rhenium(V) | Catalytic epoxidation of cyclooctene | rsc.org |

| 3,7-Dichloroquinoline-8-carboxylate | Cobalt(II), Nickel(II), Zinc(II) | Formation of metal complexes and coordination polymers | nih.govresearchgate.net |

| 8-Hydroxyquinoline-5-sulfonate (HQS) | Al(III), Ga(III), In(III), Zn(II), Cd(II) | Fluorescent chemosensors for metal ion detection | uci.edunih.govrsc.org |

| 8-Hydroxyquinoline (B1678124) (Oxine) | Various (Al, Ga, In, Zn, Be, etc.) | Electroluminescent materials (e.g., Alq3 in OLEDs), antimicrobial agents | scirp.orgresearchgate.net |

Given these precedents, this compound is a promising ligand for developing new homogeneous catalysts. The electronic properties modified by the C8-fluoro substituent could fine-tune the stability and reactivity of the corresponding metal complexes, potentially leading to catalysts with enhanced performance.

Potential in the Development of Advanced Organic Materials

The unique electronic and photophysical properties of the isoquinoline scaffold make it an attractive component for advanced organic materials, including conductive polymers and chemical sensors. amerigoscientific.com The ability to create isoquinoline-based polymers and copolymers allows for the design of materials with tailored electrical and optical characteristics. amerigoscientific.com

The incorporation of isoquinoline derivatives into functional materials is an active area of research. For instance, isoquinoline-based Eu(III) complexes have been engineered to act as luminescent probes for the detection of citrate, demonstrating their utility in chemical sensing applications even within complex biological matrices. rsc.org The fluorescence of such complexes is often sensitive to the binding of specific analytes. rsc.org Similarly, complexes of 8-hydroxyquinoline (a structural relative) and its sulfonated derivatives are renowned for their intense fluorescence upon chelating with metal ions, a property widely used for creating chemosensors and as the emissive layer in Organic Light-Emitting Diodes (OLEDs). scirp.orguci.edursc.orgresearchgate.net

The potential applications of the isoquinoline core in materials science are diverse:

Conductive Polymers: The extended π-system of the isoquinoline ring can facilitate charge transport along a polymer backbone, a key requirement for conductivity. amerigoscientific.com

Optical Materials: The inherent fluorescence of certain isoquinoline-metal complexes can be harnessed for applications in OLEDs and fluorescent sensors. amerigoscientific.comscirp.orgrsc.org

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can serve as organic linkers in the synthesis of MOFs, which are highly porous materials used for gas storage and catalysis. amerigoscientific.com

By functionalizing polymers or other material scaffolds with this compound, it may be possible to develop new materials with specific sensory responses or electronic properties, driven by the unique combination of the fluoro- and carboxylate-substituted isoquinoline core.

Viii. Analytical Methodologies for Characterization and Advanced Identification

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of ethyl 8-fluoroisoquinoline-3-carboxylate. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 0.005 Da), allowing for the determination of a unique molecular formula. copernicus.org

For this compound (molecular formula: C₁₂H₁₀FNO₂), the theoretical exact mass can be calculated. HRMS analysis would yield an experimental mass that closely matches this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The technique is a cornerstone in the structural confirmation of newly synthesized compounds and the identification of metabolites in complex biological matrices. nih.gov

Table 1: HRMS Parameters for Compound Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) is common for this type of molecule, typically in positive mode to form [M+H]⁺. | ESI+ |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers are used to achieve high resolution. | TOF, Orbitrap |

| Mass Accuracy | The deviation between the measured mass and the theoretical mass. | < 5 ppm |

| Resolving Power | The ability to distinguish between two peaks of slightly different m/z. | > 10,000 FWHM |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. For this compound, distinct signals would be expected for the protons on the isoquinoline (B145761) ring and the ethyl ester group. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns (doublets, triplets, multiplets) providing information on their relative positions. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. chemicalbook.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. docbrown.info Key signals would include the carbonyl carbon of the ester (δ ~160-170 ppm), carbons of the aromatic ring (δ ~110-150 ppm), and the two carbons of the ethyl group (δ ~60 ppm for -OCH₂- and δ ~14 ppm for -CH₃). libretexts.orgoregonstate.edulibretexts.org The carbon atom directly bonded to the fluorine (C-8) would exhibit a large coupling constant (¹JCF), which is a definitive feature in the spectrum.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. researchgate.net It provides direct evidence of the fluorine atom in the molecule. For this compound, a single resonance would be expected for the fluorine atom at the C-8 position. The chemical shift and any coupling to adjacent protons (³JHF) would confirm its position on the aromatic ring. The use of ¹⁹F NMR is particularly powerful for identifying and quantifying fluorinated compounds in various samples. researchgate.networktribe.com

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations. COSY identifies proton-proton couplings, helping to map the arrangement of protons on the isoquinoline ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton and its attached carbon in the ¹H and ¹³C spectra.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Isoquinoline Ring Protons | 7.5 - 9.5 | d, t, m |

| ¹H | -OCH₂CH₃ | ~4.4 | q |

| ¹H | -OCH₂CH₃ | ~1.4 | t |

| ¹³C | C=O (Ester) | ~164 | s |

| ¹³C | Aromatic/Heterocyclic Carbons | 115 - 150 | d, s |

| ¹³C | C-8 (bonded to F) | ~155-160 | d, Large ¹JCF |

| ¹³C | -OCH₂CH₃ | ~62 | t |

| ¹³C | -OCH₂CH₃ | ~14 | q |

| ¹⁹F | C-8 Fluorine | -110 to -130 | m |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as ethyl 3,7-dichloroquinoline-8-carboxylate, demonstrates the power of this method. nih.govresearchgate.netresearchgate.net For the title compound, X-ray analysis would confirm the planarity of the isoquinoline ring system and the orientation of the ethyl carboxylate substituent. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions like π–π stacking between aromatic rings and potential weak hydrogen bonds, which govern the macroscopic properties of the solid material. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile organic compounds. bldpharm.com A reversed-phase C18 column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water, would effectively separate the target compound from starting materials, by-products, and other impurities. The purity is quantified by integrating the peak area in the resulting chromatogram, usually detected by a UV detector set to an appropriate wavelength where the isoquinoline chromophore absorbs strongly.

Gas Chromatography (GC): Provided the compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. A capillary column coated with a suitable stationary phase would separate components based on their boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for quantification.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mixture Analysis and Fragmentation Studies

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures and confirming the identity of components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for identifying and quantifying compounds in complex matrices. nih.govuniversiteitleiden.nl After separation by LC, the compound is ionized (e.g., by ESI), and the parent ion ([M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the second mass analyzer. The fragmentation pattern is a unique fingerprint that helps to confirm the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, the ethoxy group, or the entire carboxylate function, providing structural confirmation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is amenable to GC, GC-MS provides separation followed by electron ionization (EI). The resulting mass spectrum contains a wealth of structural information from the fragmentation pattern, which can be compared against spectral libraries for identification.

Ix. Biological Activity and Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Pathways

The potential for ethyl 8-fluoroisoquinoline-3-carboxylate to act as an enzyme inhibitor has been a subject of scientific inquiry, drawing parallels from the activities of structurally related quinoline (B57606) and isoquinoline (B145761) derivatives.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. While specific studies on this compound are not extensively documented, related isoquinoline sulfonamides have been identified as allosteric gyrase inhibitors that can overcome fluoroquinolone resistance. nih.gov These compounds bind to a novel pocket on the enzyme, inhibiting its supercoiling and relaxation activities by blocking DNA cleavage, a mechanism distinct from that of fluoroquinolones. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease. Research into compounds with an isoquinoline core has revealed potent inhibitory activity. For instance, derivatives of (±)-7,8-dihydroxy-3-methyl-isochroman-4-one have been synthesized and shown to be effective AChE inhibitors. mdpi.com Specifically, certain N-substituted carbamates demonstrate high selectivity and potency for either AChE or BChE, with IC50 values in the nanomolar range. nih.gov The inhibitory mechanism often involves the carbamylation of the enzyme's active site. nih.gov

Thymidine Phosphorylase (TP): The role of this enzyme in cancer progression has made it a target for therapeutic intervention. While direct inhibition data for this compound is not available, the broader class of quinoline derivatives is of interest in anticancer research. nih.gov

Aldo-Keto Reductase 1C3 (AKR1C3): AKR1C3 is implicated in the development of resistance to cancer therapies. nih.gov Although specific data on this compound is lacking, the general class of quinoline and isoquinoline derivatives has been explored for AKR1C3 inhibition. nih.govnih.gov

Nuclear Factor-κB (NF-κB): The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. researchgate.netnih.gov Certain quinoline derivatives have been shown to inhibit the canonical NF-κB pathway by potentially interfering with the interaction of NF-κB with DNA. researchgate.netmdpi.com This inhibition can suppress the expression of pro-inflammatory genes. mdpi.com

Receptor Ligand Binding Investigations and Modulatory Effects

Melatonin (B1676174) Receptors: Due to the structural similarities with melatonin, isoquinoline derivatives are investigated for their potential to bind to melatonin receptors.

Androgen Receptors (AR): The androgen receptor is a key target in the treatment of prostate cancer. While there is no specific data on this compound, the broader class of quinoline-based compounds has been explored as AR modulators.

Antimicrobial Activity Mechanisms

The antimicrobial potential of isoquinoline derivatives is a significant area of research. While specific mechanistic studies on this compound are limited, related compounds provide insights. For example, some spirooxindole-pyrrolines incorporating an isoquinoline motif have demonstrated notable antifungal properties, although they lacked significant antibacterial activity against S. aureus or E. coli. rjpbr.com

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of isoquinoline derivatives is an area of active investigation. Certain spirooxindole-3,3'-pyrrolines with an isoquinoline moiety, however, did not show significant DPPH radical scavenging capabilities. rjpbr.com

Antiproliferative Activity against Cell Lines (in vitro mechanisms)

The antiproliferative effects of quinoline and isoquinoline derivatives are well-documented. Quinoline-3-carboxylate derivatives have shown potential as antiproliferative agents against cell lines such as MCF-7 and K562, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov The mechanism of action for some of these compounds is believed to involve the upregulation of intrinsic apoptosis pathways. nih.gov Similarly, quinazoline (B50416) derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cell lines. mdpi.commdpi.com For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated apoptosis-inducing properties in MCF-7 cells. mdpi.com

Investigation of Molecular Targets and Pathways

The diverse biological activities of isoquinoline derivatives stem from their ability to interact with a variety of molecular targets. For example, some quinazoline-based compounds have been identified as selective inhibitors of Aurora A kinase, a key enzyme in cell cycle regulation. mdpi.com The inhibitory mechanism involves binding to the hinge region of the kinase. mdpi.com Furthermore, certain quinoline derivatives have been shown to inhibit the NF-κB transcription factor pathway, a central regulator of inflammation and cell survival. researchgate.net The molecular docking studies of some of these compounds suggest that they may modulate transcriptional activity by inhibiting the interaction of NF-κB with DNA. researchgate.netmdpi.com

X. Future Research Directions and Perspectives

Innovations in Synthesis Toward Complex Fluorinated Isoquinoline (B145761) Carboxylates

While foundational methods for isoquinoline synthesis exist, future research will necessitate the development of more sophisticated and efficient strategies to access structurally complex and diverse ethyl 8-fluoroisoquinoline-3-carboxylate analogs. researchgate.net A key direction lies in the evolution of one-pot multistep reactions that can introduce complexity and desired functional groups with high selectivity and atom economy. rsc.org

Recent advances in the synthesis of 1-fluoroalkylisoquinolines have demonstrated methodologies where the presence of fluorine at one position and a halogen at another enables subsequent modifications through nucleophilic aromatic substitution and cross-coupling reactions. rsc.org Applying these principles to the this compound scaffold could unlock a vast chemical space of novel derivatives. rsc.org Furthermore, the development of formal meta-C–H-fluorination techniques, recently demonstrated for isoquinolines using a temporary dearomatization strategy, presents a powerful tool for creating previously inaccessible fluorination patterns. acs.org

Future synthetic innovations will likely focus on:

Late-Stage Functionalization: Developing methods to introduce the 8-fluoro substituent or modify the carboxylate ester on a pre-formed complex isoquinoline core. This approach is highly valuable for the rapid generation of analog libraries for screening purposes. acs.org

Asymmetric Synthesis: Creating chiral derivatives of this compound through asymmetric catalysis, such as Noyori asymmetric transfer hydrogenation, which has been used for producing chiral tetrahydroisoquinolines. rsc.org

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for key synthetic steps, particularly for reactions that are difficult to control under batch conditions.

Bio-inspired Synthesis: Engineering enzymatic or chemo-enzymatic pathways, inspired by the biosynthesis of isoquinoline alkaloids, to construct the core structure with high stereocontrol. rsc.org The tolerance of engineered yeast to fluorotyrosine suggests a viable pathway for the biosynthesis of fluorinated benzylisoquinoline alkaloids, a strategy that could be adapted for specific carboxylate derivatives. rsc.org

Deeper Exploration of Mechanistic Aspects in Chemical Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and for the rational design of new ones. Future research must move beyond simply reporting new synthetic methods to include detailed mechanistic investigations of the reactions used to build and functionalize the this compound core. researchgate.net

For instance, in transition metal-catalyzed reactions, such as Rh(III)-catalyzed C-H annulation for isoquinoline synthesis, detailed studies are needed to elucidate the catalytic cycle, identify key intermediates, and understand the factors controlling regioselectivity. researchgate.net Techniques such as kinetic analysis, isotope labeling studies (e.g., kinetic isotope effect experiments), and the isolation and characterization of intermediates are crucial. researchgate.net

Similarly, for nucleophilic substitution or cross-coupling reactions on the fluorinated ring, understanding the underlying mechanisms, such as anion-binding activation, is critical for predicting reactivity and controlling outcomes. acs.org Mechanistic insights gained from experimental data, including radical trapping experiments and fluorescence quenching, can help confirm proposed reaction pathways and lead to the development of more robust and predictable synthetic protocols. researchgate.net A deeper mechanistic understanding will enable chemists to overcome challenges like side reactions and low yields, pushing the boundaries of what is synthetically achievable. rsc.org

Advanced Computational Modeling for Rational Design and Activity Prediction

Computational chemistry offers powerful predictive tools that can accelerate the discovery and development of new this compound derivatives. Future research will increasingly rely on advanced computational modeling to guide synthetic efforts, saving significant time and resources compared to traditional empirical approaches. mdpi.com

Key areas for computational application include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the regioselectivity of fluorination and other functionalization reactions. acs.org This can help in understanding the electronic effects of the fluorine atom and the carboxylate group on the reactivity of the isoquinoline ring system.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound derivatives in different environments (e.g., in solution or interacting with a biological target). acs.org This can provide insights into conformational preferences and intermolecular interactions.

In Silico Screening: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual libraries of derivatives. mdpi.com By correlating structural features with activity, these models can prioritize the synthesis of compounds with the highest probability of success.

The integration of computational modeling with experimental work creates a synergistic feedback loop: computational predictions guide experimental design, and experimental results are used to refine and validate the computational models.

Interdisciplinary Research Integrating Synthesis, Computation, and Mechanistic Biology

The ultimate goal of synthesizing new this compound derivatives is often to discover molecules with specific functions, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net Achieving this requires a highly interdisciplinary approach that breaks down the silos between different scientific fields.

Future research perspectives must emphasize the integration of:

Innovative Synthesis: To create novel and diverse molecular structures. nih.gov

Computational Modeling: To rationally design molecules with desired properties and to predict their behavior. acs.org

Mechanistic Biology: To understand how these molecules interact with biological systems at a molecular level. This involves identifying biological targets, elucidating mechanisms of action, and understanding structure-activity relationships through biological assays. rsc.org

For example, a project might involve the computational design of a new derivative predicted to inhibit a specific enzyme. This molecule would then be synthesized using an innovative, efficient route. nih.gov Following synthesis and purification, its biological activity would be tested, and its precise mode of interaction with the target enzyme would be studied using techniques like X-ray crystallography or cryo-electron microscopy. The insights gained would then feed back into the computational models to design the next generation of even more potent and selective compounds. This integrated approach, combining the power of synthesis, computation, and biology, holds the key to unlocking the full potential of this compound and its derivatives in future scientific discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |